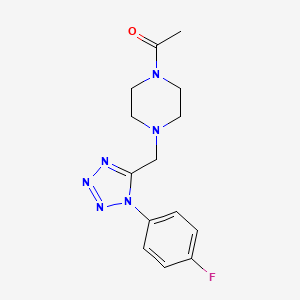

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure and intriguing chemical properties. This compound integrates a fluorophenyl group, a tetrazole ring, and a piperazine moiety, conferring it unique reactivity and application potential.

Métodos De Preparación

Synthetic routes and reaction conditions: The synthesis of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step procedures. A common approach includes the preparation of 1-(4-fluorophenyl)-1H-tetrazole through the cyclization of 4-fluoroaniline with sodium azide under acidic conditions. Subsequently, this tetrazole derivative undergoes an alkylation reaction with a suitable piperazine derivative. The final step involves acetylation to obtain the desired compound.

Industrial production methods: Industrially, the compound is produced by streamlining the synthetic route to increase yield and reduce costs. The large-scale synthesis follows the same basic steps but employs optimized reaction conditions such as controlled temperatures, pressures, and the use of continuous flow reactors to enhance efficiency and purity.

Análisis De Reacciones Químicas

Types of reactions it undergoes:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions involving this compound can be conducted using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of functional groups such as the fluorophenyl and piperazine.

Common reagents and conditions used in these reactions:

Oxidation: Utilizes hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Employs lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Substitution: Requires reagents like halides or nucleophiles (amines, alcohols) in the presence of suitable catalysts or under thermal conditions.

Major products formed from these reactions: These reactions can yield various derivatives depending on the reacting species, such as hydroxylated, aminated, or alkylated products, enhancing the compound's functional diversity.

Aplicaciones Científicas De Investigación

In Chemistry: The compound is a subject of study in organic synthesis, serving as a precursor or intermediate in the development of new chemical entities.

In Biology: Researchers explore its potential interactions with biological molecules, aiming to understand its effects on cellular processes.

In Medicine: It is investigated for its pharmacological properties, particularly in targeting specific receptors or enzymes, indicating possible therapeutic applications.

In Industry: The compound’s unique chemical properties make it valuable in developing advanced materials, catalysts, or as a component in specialized chemical formulations.

Mecanismo De Acción

The compound's effects are mediated through its interaction with specific molecular targets. The fluorophenyl group enhances its affinity for certain receptors, while the tetrazole and piperazine moieties can influence its binding and activity profiles. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or other biological outcomes.

Comparación Con Compuestos Similares

When compared to other fluorophenyl-tetrazole derivatives, 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:

4-fluorophenyl-tetrazole

1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl-piperazine

This compound's distinct structure confers specific chemical reactivity and biological activity, distinguishing it from its counterparts.

Does this compound's potential intrigue you enough to consider it for research or any project?

Actividad Biológica

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, a compound featuring a tetrazole ring, piperazine moiety, and a fluorophenyl group, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H23FN6O2, with a molecular weight of 410.4 g/mol. The structure includes key functional groups that contribute to its biological activity, particularly the tetrazole and piperazine rings.

| Property | Value |

|---|---|

| Molecular Formula | C21H23FN6O2 |

| Molecular Weight | 410.4 g/mol |

| CAS Number | 1049380-11-1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrazole ring enhances lipophilicity and bioavailability, which may facilitate its ability to cross cell membranes and interact with intracellular targets. Studies suggest that tetrazole derivatives can modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects.

Pharmacokinetics

The presence of the tetrazole moiety is known to improve the absorption, distribution, metabolism, and excretion (ADME) properties of pharmacological compounds. This enhancement is crucial for achieving effective therapeutic concentrations in biological systems.

Biological Activity

Research indicates that derivatives of tetrazole exhibit a range of biological activities, including:

- Antifungal Activity : Compounds similar to this compound have shown efficacy against various fungal strains, including fluconazole-resistant Candida species .

- Antibacterial Properties : The compound demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to its structural components that interact with bacterial cell membranes.

Case Studies

Several studies have evaluated the efficacy of similar compounds in clinical settings:

- Antifungal Studies : A series of tetrazole derivatives were tested against Candida albicans and Candida glabrata. The results indicated that certain substitutions on the phenyl ring enhanced antifungal potency significantly .

- Antibacterial Efficacy : A study reported that analogs of this compound exhibited strong inhibition against multidrug-resistant bacterial strains. The incorporation of the fluorophenyl group was particularly noted for its role in enhancing antibacterial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The presence of fluorine on the phenyl ring has been associated with increased potency against resistant strains due to enhanced lipophilicity and electronic effects.

- Piperazine Moiety : Variations in the piperazine structure can significantly affect the compound's binding affinity to target proteins, influencing both efficacy and selectivity .

Propiedades

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN6O/c1-11(22)20-8-6-19(7-9-20)10-14-16-17-18-21(14)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRIYVRMMHTSGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.